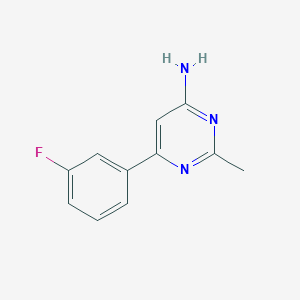

6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine

Overview

Description

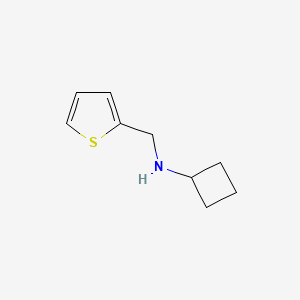

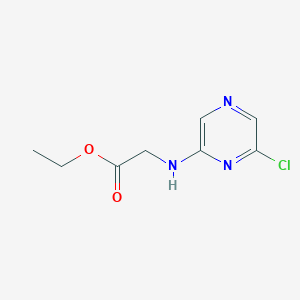

The compound “6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine” is likely to be an organic compound consisting of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a fluorophenyl group attached at the 6th position and a methyl group at the 2nd position. The presence of an amine group at the 4th position makes it a potential candidate for various chemical reactions .

Synthesis Analysis

The synthesis of such compounds generally involves reactions like nucleophilic substitution, condensation, or electrophilic aromatic substitution . The exact method would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the nature of chemical bonds between them .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The amine group can participate in reactions like alkylation, acylation, and condensation. The fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Organic Synthesis and Chemical Transformations

Ring Transformations and Aminations : Studies have explored the reactions of heterocyclic halogeno compounds, such as dibromopyridines, with nucleophiles like potassium amide. These reactions lead to the formation of compounds including 4-amino-2-methylpyrimidine, indicating a pathway for synthesizing derivatives of "6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine" (Hertog, Plas, Pieterse, & Streef, 2010).

Fluorous Synthesis of Pyrimidines : This process involves attaching dichloro-methylpyrimidine with perfluorodecanethiol, indicating a method for synthesizing fluorous derivatives of the compound (Zhang, 2003).

Medicinal Chemistry and Drug Development

Anti-HIV-1 Agents : Novel MC-1220 analogs, which are structurally similar to "this compound", have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment, showing promising activity (Loksha, Pedersen, Loddo, & la Colla, 2016).

Radiosensitizers for Cancer Therapy : Phenylpyrimidine derivatives, similar in structure to "this compound", have been investigated as radiosensitizers to improve the efficacy of radiotherapy in cancer treatments. These compounds show potential in enhancing the therapeutic outcomes by inhibiting cell cycle progression (Jung et al., 2019).

Pharmacological Applications

- Antihypertensive Activity : Derivatives of pyrido[2,3-d]pyrimidin-7-amine, structurally related to "this compound", have been shown to possess antihypertensive activity, suggesting potential cardiovascular applications for similar compounds (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-(3-fluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIMLTKELUABQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464533.png)

![3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine](/img/structure/B1464538.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464543.png)